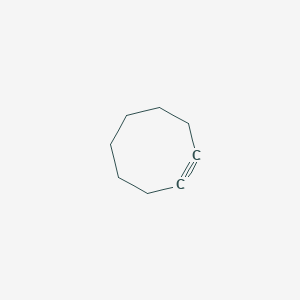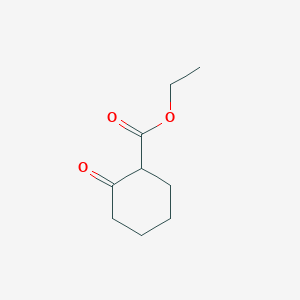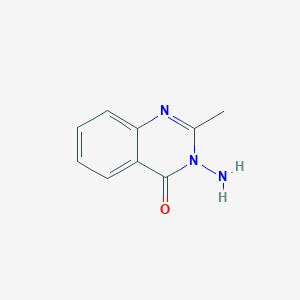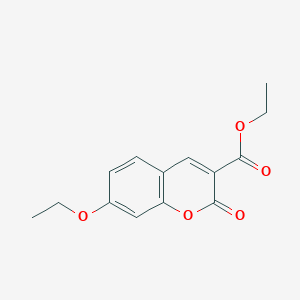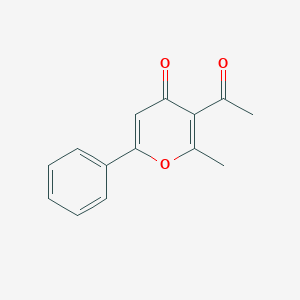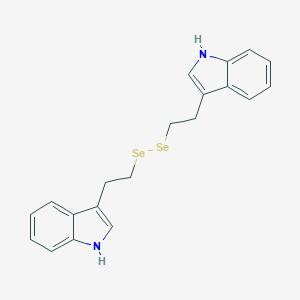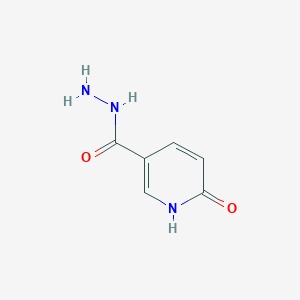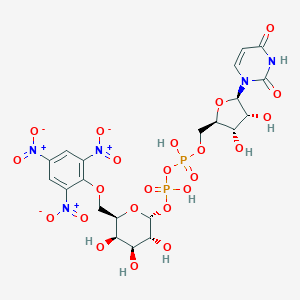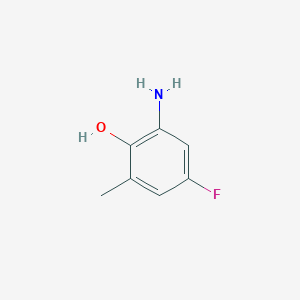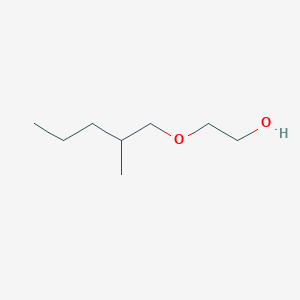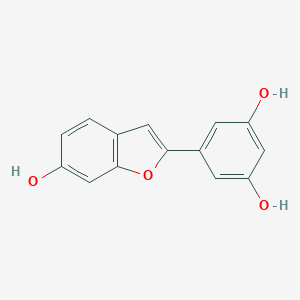
モラシンM
概要
説明
モラシンMは、クワ(Morus alba)を含むさまざまな植物に自然に存在する化合物です。 2-フェニルベンゾフラン誘導体のクラスに属し、抗酸化、抗炎症、抗がん作用など、多様な生物活性で知られています .
科学的研究の応用
Chemistry: Moracin M is used as a model compound in studies of benzofuran derivatives and their reactivity.
Biology: It exhibits significant antioxidant activity, making it a valuable compound in studies related to oxidative stress and cellular protection.
Medicine: Moracin M has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. It also has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
作用機序
モラシンMは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗酸化活性: this compoundは、フリーラジカルと活性酸素種を捕捉し、細胞を酸化損傷から保護します。
抗炎症活性: this compoundは、炎症性サイトカインや酵素の産生を阻害し、炎症を軽減します。
抗がん活性: this compoundは、癌細胞のアポトーシス(プログラムされた細胞死)を誘導し、その増殖を阻害します。
6. 類似の化合物との比較
これらの化合物は、類似のベンゾフラン構造を共有していますが、官能基と生物活性は異なります .
モラシンA: 強力な抗酸化活性で知られています。
モラシンC: 顕著な抗炎症作用を示します。
This compoundは、抗酸化、抗炎症、抗がん作用のバランスのとれたプロファイルを備えているため、さまざまな用途に適した汎用性の高い化合物となっています。
生化学分析
Biochemical Properties
Moracin M interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor . The IC50 values for PDE4D2 and PDE4B2 are 2.9 μM and 4.5 μM, respectively . Moracin M’s interaction with these enzymes suggests its potential role in regulating cyclic adenosine monophosphate (cAMP), a key messenger in cellular processes .
Cellular Effects
Moracin M has significant effects on various types of cells and cellular processes. It has been found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. Moracin M also shows antioxidant activity, which can protect cells from oxidative stress .
Molecular Mechanism
At the molecular level, Moracin M exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it inhibits PDE4 by binding to the enzyme, thereby increasing the level of cAMP within the cell . This can lead to a cascade of events affecting gene expression and cellular function .
Metabolic Pathways
Moracin M is involved in the phenylpropanoid pathway . This pathway is crucial for the biosynthesis of flavonoids, coumarins, and other important plant metabolites. Moracin M is thought to be synthesized from p-coumaroyl CoA, a key intermediate in the phenylpropanoid pathway .
Subcellular Localization
Considering its antioxidant activity, it may be found in areas of the cell where reactive oxygen species are generated, such as the mitochondria .
準備方法
合成経路と反応条件: モラシンMは、いくつかの合成経路によって合成することができます。一般的な方法の1つは、特定の条件下での適切な前駆体の環化を含みます。 例えば、サリチルアルデヒドとフェニル酢酸の縮合から開始し、その後環化してベンゾフラン環を形成することができます .
工業生産方法: this compoundの工業生産は、クワの根や葉などの天然資源からの抽出を伴うことがよくあります。 抽出プロセスには、通常、溶媒抽出が含まれ、続いて高速液体クロマトグラフィーなどの技術を使用して精製が行われます .
化学反応の分析
反応の種類: モラシンMは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは酸化されて、キノンやその他の酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを還元型に変換することができます。還元型は、異なる生物活性を示す場合があります。
置換: 置換反応は、this compound分子にさまざまな官能基を導入することができ、その特性を変える可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
主要な生成物:
4. 科学研究への応用
化学: this compoundは、ベンゾフラン誘導体とその反応性の研究において、モデル化合物として使用されています。
生物学: this compoundは、重要な抗酸化活性を示し、酸化ストレスと細胞保護に関連する研究において、貴重な化合物となっています。
医学: this compoundは、特に癌細胞の増殖を阻害することにおいて、抗がん研究で有望な結果を示しています。また、抗炎症作用も有しており、炎症性疾患の治療のための潜在的な候補となっています。
類似化合物との比較
These compounds share a similar benzofuran structure but differ in their functional groups and biological activities .
Moracin A: Known for its strong antioxidant activity.
Moracin C: Exhibits significant anti-inflammatory properties.
Moracin E: Similar to Moracin M, it has been studied for its anticancer potential
Moracin M stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications.
特性
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRYOJTASOZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204861 | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56317-21-6 | |
| Record name | Moracin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veraphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERAPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
